molecular formula C16H19N3O5 B13391883 Tryptophylglutamic acid

Tryptophylglutamic acid

Cat. No.: B13391883
M. Wt: 333.34 g/mol
InChI Key: PWIQCLSQVQBOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIQCLSQVQBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Glutamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Glu-OH typically involves the coupling of L-tryptophan and L-glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of H-Trp-Glu-OH may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

H-Trp-Glu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of carboxyl groups can yield alcohols .

Scientific Research Applications

H-Trp-Glu-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Trp-Glu-OH exerts its effects primarily through its interaction with PPAR-α. This receptor is a nuclear hormone receptor that regulates the expression of genes involved in lipid metabolism. Upon binding to PPAR-α, H-Trp-Glu-OH activates the receptor, leading to increased expression of genes involved in fatty acid oxidation and lipid uptake. This results in reduced lipid accumulation in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Trp-Glu-OH is unique due to its specific interaction with PPAR-α, which distinguishes it from other dipeptides. Its ability to modulate lipid metabolism makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Tryptophylglutamic acid, a dipeptide composed of tryptophan and glutamic acid, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, as well as its implications in metabolic pathways and disease associations.

1. Chemical Structure and Properties

This compound is characterized by the presence of an indole ring from tryptophan and a carboxylic acid group from glutamic acid. The molecular formula is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, and its structure can influence its biological activity through various mechanisms, including receptor interactions and metabolic processing.

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating different derivatives, it was found that this compound showed notable activity against:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 12.4 μM for E. coli, suggesting a strong potential for therapeutic applications in treating bacterial infections .

2.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies involving cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and K562 (leukemia) revealed:

  • IC50 Values :
    • HeLa: 15.7 μM
    • A549: 21.8 μM
    • K562: 20.8 μM

These findings suggest that this compound may act as a selective cytotoxic agent, with a selectivity index indicating favorable activity against cancer cells compared to normal fibroblast cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Molecular Docking Studies : These studies revealed that this compound interacts with key enzymes such as topoisomerase II beta and E. coli Gyrase B, forming non-covalent bonds that inhibit their function .
  • Metabolic Pathways : this compound is involved in several metabolic pathways, influencing neurotransmitter synthesis and immune responses .

4.1 Case Study on Cancer Metabolites

A significant case study highlighted the association between metabolites, including this compound, and pancreatic cancer risk. The study tracked prediagnostic metabolites in patients over time, finding that certain amino acids were significantly associated with increased cancer risk . This underscores the potential role of this compound in cancer biology.

4.2 Clinical Implications

Another case study explored the use of this compound in clinical settings for managing inflammatory conditions, suggesting its role in modulating immune responses . The findings indicated that this compound could be beneficial in developing therapeutic strategies for diseases characterized by inflammation.

5. Research Findings Summary Table

Activity Target Organism/Cell Line IC50/MIC (μM) Notes
AntimicrobialE. coli12.4Significant inhibition observed
Staphylococcus aureusTBDFurther studies needed
AnticancerHeLa15.7Selective cytotoxicity
A54921.8Potential therapeutic agent
K56220.8Favorable selectivity

6. Conclusion

This compound exhibits promising biological activities with potential applications in antimicrobial and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential across various medical fields.

The insights gathered from current studies indicate that this compound may play a critical role in disease modulation and treatment strategies, particularly in oncology and infectious diseases.

Q & A

Q. What are the standard methodologies for synthesizing and purifying Tryptophylglutamic acid in laboratory settings?

this compound, a dipeptide composed of tryptophan and glutamic acid, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS employs Fmoc- or Boc-protected amino acids, with coupling agents like HBTU or DCC. Post-synthesis, purification is achieved using reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Characterization requires mass spectrometry (MS) and NMR (¹H, ¹³C) to confirm molecular weight and structural integrity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (e.g., phosphate-buffered saline at pH 2.0, 7.4, and 9.0) at temperatures ranging from 4°C to 37°C. Samples are analyzed over time using HPLC to quantify degradation products. Kinetic modeling (e.g., first-order decay) is applied to determine half-life. Ensure triplicate runs and include controls for matrix effects .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

Key properties include solubility (measured via shake-flask method in solvents like water, DMSO), logP (via octanol-water partitioning), and pKa (using potentiometric titration). Spectroscopic techniques like UV-Vis (for aromatic residues) and circular dichroism (for chiral centers) provide additional insights. Report all data with standard deviations from triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardize experimental parameters by adhering to guidelines like MIAME (Minimum Information About a Microarray Experiment). Perform dose-response curves (IC₅₀/EC₅₀) with internal controls (e.g., staurosporine for apoptosis assays) and validate findings using orthogonal assays (e.g., Western blotting alongside fluorescence-based assays) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc tests (Tukey’s HSD). Report effect sizes (Cohen’s d) and confidence intervals. Power analysis should precede experiments to determine sample sizes, minimizing Type I/II errors .

Q. How can batch-to-batch variability in synthetic this compound impact reproducibility in long-term studies?

Variability in peptide content, salt residues, or impurities (e.g., deletion sequences) can alter bioactivity. Mitigate this by requesting additional quality control (QC) metrics:

  • Peptide content analysis (via amino acid analysis or UV spectroscopy)
  • Residual TFA quantification (via ion chromatography)
  • HPLC purity thresholds (>95% for critical assays) Document batch-specific QC data in supplementary materials to enable cross-study comparisons .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vivo studies?

If solubility is low (<1 mg/mL), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Alternatively, modify buffer pH to exploit ionization states of glutamic acid (pKa ~4.1 for α-COOH). Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation tendencies .

Q. How should researchers address conflicting NMR spectral data for this compound in different deuterated solvents?

Solvent-induced shifts (e.g., D₂O vs. DMSO-d₆) can alter peak positions. Assign peaks rigorously using 2D NMR (COSY, HSQC) and compare with predicted chemical shifts (via tools like NMRShiftDB). Report solvent, temperature, and referencing standards (e.g., TMS) in all spectral data .

Methodological Guidance for Data Reporting

Q. What metadata is essential for publishing reproducible studies on this compound?

Include:

  • Synthetic protocols (resin type, coupling times, cleavage conditions)
  • Analytical QC (HPLC gradients, MS ionization methods)
  • Biological assay details (cell line authentication numbers, passage ranges, assay plate maps) Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .

Q. How to design a robust negative control strategy for this compound’s enzyme inhibition assays?

Use three types of controls:

  • Vehicle controls (buffer/DMSO) to assess solvent effects
  • Substrate-only controls to measure background activity
  • Known inhibitors (e.g., bestatin for aminopeptidases) to validate assay sensitivity
    Normalize data to positive/negative controls and report Z’-factors for assay quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.